molecular formula C15H17N2O+ B579330 Oxo-phenyl-(2,4,6-trimethylanilino)azanium CAS No. 16914-58-2

Oxo-phenyl-(2,4,6-trimethylanilino)azanium

Cat. No.: B579330
CAS No.: 16914-58-2
M. Wt: 241.314
InChI Key: JPAQLNAQJLAXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxo-phenyl-(2,4,6-trimethylanilino)azanium is an organic compound characterized by the presence of three methyl groups attached to a benzene ring, along with an azoxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo-phenyl-(2,4,6-trimethylanilino)azanium typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction and subsequent oxidation. The nitration step introduces a nitro group to the benzene ring, which is then reduced to an amino group. The final step involves the oxidation of the amino group to form the azoxy compound.

    Nitration: Mesitylene is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using reducing agents like iron filings and hydrochloric acid.

    Oxidation: The amino group is oxidized to an azoxy group using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Oxo-phenyl-(2,4,6-trimethylanilino)azanium undergoes various chemical reactions, including:

    Oxidation: The azoxy group can be further oxidized to form nitroso or nitro compounds.

    Reduction: The azoxy group can be reduced back to an amino group.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Iron filings, hydrochloric acid, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Oxo-phenyl-(2,4,6-trimethylanilino)azanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Oxo-phenyl-(2,4,6-trimethylanilino)azanium involves its interaction with various molecular targets and pathways. The azoxy group can participate in redox reactions, influencing the redox state of cells and affecting cellular processes. The compound’s ability to undergo electrophilic substitution also allows it to interact with nucleophilic sites in biomolecules, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylaniline: Similar structure but with an amino group instead of an azoxy group.

    2,4,6-Trimethylphenol: Similar structure but with a hydroxyl group instead of an azoxy group.

    2,4,6-Trimethylbenzoic acid: Similar structure but with a carboxyl group instead of an azoxy group.

Uniqueness

Oxo-phenyl-(2,4,6-trimethylanilino)azanium is unique due to the presence of the azoxy group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

16914-58-2

Molecular Formula

C15H17N2O+

Molecular Weight

241.314

IUPAC Name

oxo-phenyl-(2,4,6-trimethylanilino)azanium

InChI

InChI=1S/C15H17N2O/c1-11-9-12(2)15(13(3)10-11)16-17(18)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,16,18)/q+1

InChI Key

JPAQLNAQJLAXQS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)N[N+](=O)C2=CC=CC=C2)C

Synonyms

2,4,6-Trimethylazoxybenzene

Origin of Product

United States

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